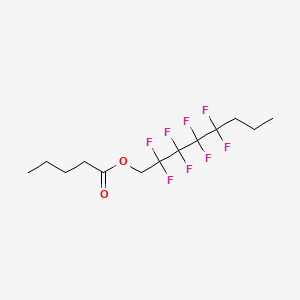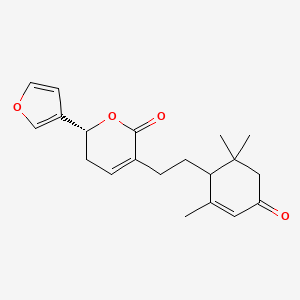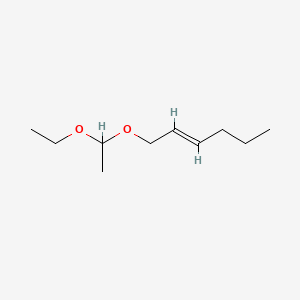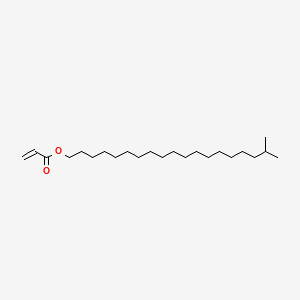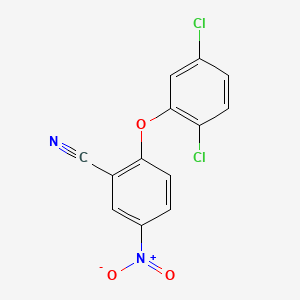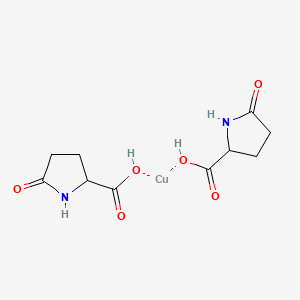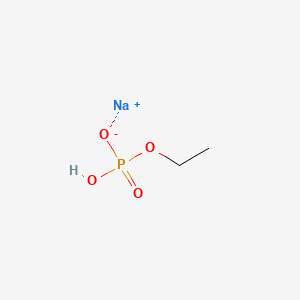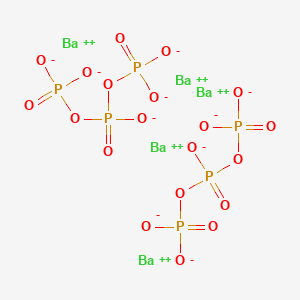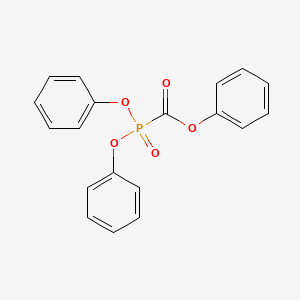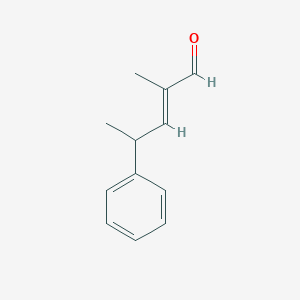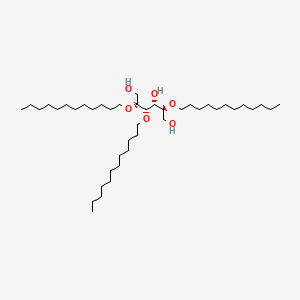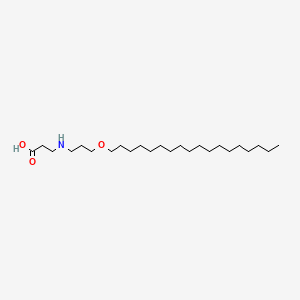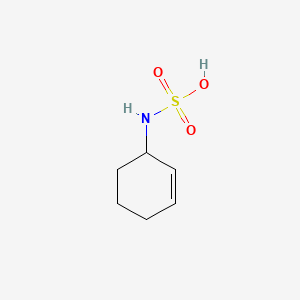
Sulfamic acid, 2-cyclohexen-1-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamic acid, 2-cyclohexen-1-yl-: is an organic compound that belongs to the class of sulfamic acids It is characterized by the presence of a sulfamic acid group attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Sulfamic acid, 2-cyclohexen-1-yl- can be synthesized through the reaction of cyclohexene with sulfamic acid under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile and may require a catalyst to facilitate the reaction.
Industrial Production: Industrial production methods for this compound may involve the catalytic oxidation of cyclohexene followed by the introduction of the sulfamic acid group. This process can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Sulfamic acid, 2-cyclohexen-1-yl- can undergo oxidation reactions to form various oxygenated products.
Reduction: This compound can also participate in reduction reactions, where the sulfamic acid group may be reduced to form different derivatives.
Substitution: Substitution reactions involving sulfamic acid, 2-cyclohexen-1-yl- can lead to the formation of new compounds by replacing the sulfamic acid group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and vanadium catalysts.
Reducing Agents: Reducing agents such as sodium borohydride can be used to facilitate reduction reactions.
Catalysts: Catalysts like palladium and platinum are often employed to enhance reaction rates and selectivity.
Major Products:
Oxidation Products: 2-cyclohexen-1-one, 2-cyclohexen-1-ol.
Reduction Products: Various reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Sulfamic acid, 2-cyclohexen-1-yl- has been studied for its potential use as a catalyst in organic reactions.
Biology:
Enzyme Inhibition: This compound has shown potential as an enzyme inhibitor, making it a candidate for further research in biochemical applications.
Medicine:
Drug Development: Due to its ability to interact with biological molecules, sulfamic acid, 2-cyclohexen-1-yl- is being explored for its potential use in drug development and therapeutic applications.
Industry:
Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific characteristics, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism by which sulfamic acid, 2-cyclohexen-1-yl- exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound can act as a substrate for oxidizing agents, leading to the formation of oxygenated products. The presence of the sulfamic acid group allows for specific interactions with enzymes and other biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Cyclohexenone: A related compound that shares the cyclohexene ring structure but lacks the sulfamic acid group.
2-Cyclohexen-1-one: Another similar compound that is often used as a substrate in oxidation reactions.
Uniqueness:
Propiedades
Número CAS |
66393-80-4 |
|---|---|
Fórmula molecular |
C6H11NO3S |
Peso molecular |
177.22 g/mol |
Nombre IUPAC |
cyclohex-2-en-1-ylsulfamic acid |
InChI |
InChI=1S/C6H11NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2,(H,8,9,10) |
Clave InChI |
KLMHIKVQATUHIB-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC(C1)NS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


